ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, also known as EMDP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate is not fully understood, but it is believed to interact with neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also act as an antioxidant and modulate inflammatory pathways.
Biochemical and Physiological Effects:
ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also has analgesic effects by reducing pain sensitivity in animal models. In addition, ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anticonvulsant effects by reducing seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a treatment for neurological disorders. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Direcciones Futuras
There are several future directions for research on ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, including further investigation of its pharmacological properties and potential as a treatment for neurological disorders. Other directions include exploring its potential as a therapeutic agent for other conditions such as cancer and diabetes. Additionally, research on the optimization of its synthesis method and formulation could lead to improved efficacy and safety.
Métodos De Síntesis
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate can be synthesized through a reaction between 5,7-dimethoxy-4-methyl-2-quinolinecarboxylic acid and ethyl 1-piperazinecarboxylate using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The resulting product is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-(5,7-dimethoxy-4-methylquinolin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-5-26-19(23)22-8-6-21(7-9-22)17-10-13(2)18-15(20-17)11-14(24-3)12-16(18)25-4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGQUGHZHOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.